Phellochin

Description

Structure

3D Structure

Properties

IUPAC Name |

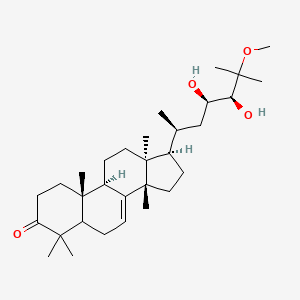

(9R,10R,13S,14S,17R)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O4/c1-19(18-23(32)26(34)28(4,5)35-9)20-12-16-31(8)22-10-11-24-27(2,3)25(33)14-15-29(24,6)21(22)13-17-30(20,31)7/h10,19-21,23-24,26,32,34H,11-18H2,1-9H3/t19-,20+,21-,23+,24?,26-,29+,30-,31+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCURJKDUYAFAQG-RLXWAGRASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)OC)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H]([C@@H](C(C)(C)OC)O)O)[C@H]1CC[C@]2([C@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921675 |

Source

|

| Record name | 23,24-Dihydroxy-25-methoxylanost-7-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115334-04-8 |

Source

|

| Record name | Phellochin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115334048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23,24-Dihydroxy-25-methoxylanost-7-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Bioactive Constituents of Phellodendron chinense Bark for Researchers and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of Phellodendron chinense

Phellodendron chinense, commonly known as Huang Bai or Amur Cork Tree, has been a cornerstone of traditional Chinese medicine for centuries.[1][2] Its bark, referred to as Cortex Phellodendri, is renowned for its wide array of therapeutic properties, including anti-inflammatory, antimicrobial, and antitumor effects.[1][3] Modern scientific inquiry has delved into the chemical composition of this potent botanical, revealing a complex mixture of bioactive constituents that are responsible for its medicinal effects. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the core bioactive compounds found in Phellodendron chinense bark. We will navigate through the major classes of these compounds, their pharmacological activities, and the analytical methodologies for their extraction and quantification, offering a foundation for future research and therapeutic development.

Major Bioactive Constituents: A Chemical Arsenal

The therapeutic efficacy of Phellodendron chinense bark can be attributed to a diverse range of secondary metabolites. The primary classes of these bioactive compounds include alkaloids, limonoids, phenolic compounds, and flavonoids.[1][4]

Alkaloids: The Protoberberine Powerhouses

The most prominent and extensively studied class of compounds in Phellodendron chinense are the isoquinoline alkaloids, particularly the protoberberine alkaloids.[2] These compounds are largely responsible for the bark's characteristic yellow color and a significant portion of its pharmacological activity.

-

Berberine: As the most abundant alkaloid in P. chinense, berberine has been the subject of extensive research.[5] It exhibits a remarkable spectrum of pharmacological effects, including potent anti-inflammatory, antimicrobial, and anticancer activities.[6][7] Mechanistically, berberine's anti-inflammatory action is mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses, and the suppression of pro-inflammatory cytokines such as TNF-α.[8] Its antimicrobial properties are broad, targeting a variety of bacteria, fungi, and protozoa. Furthermore, berberine has demonstrated promising anticancer potential by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[6]

-

Palmatine and Jatrorrhizine: These protoberberine alkaloids are structurally similar to berberine and share many of its pharmacological properties, including antimicrobial and anti-inflammatory effects.[9] While generally present in lower concentrations than berberine, they contribute to the overall therapeutic profile of the bark extract.[9]

-

Phellodendrine: This quaternary ammonium alkaloid possesses a distinct pharmacological profile.[10] Studies have indicated its potential in treating a range of conditions including ulcerative colitis, inflammation, and cancer.[10] The anti-inflammatory mechanism of phellodendrine is thought to involve the regulation of the cAMP and TNF signaling pathways.[11]

Table 1: Major Alkaloids in Phellodendron chinense Bark and Their Pharmacological Activities

| Alkaloid | Chemical Structure | Key Pharmacological Activities |

| Berberine | C20H18NO4+ | Anti-inflammatory, Antimicrobial, Anticancer, Antidiabetic, Neuroprotective[6][7][8] |

| Palmatine | C21H22NO4+ | Antimicrobial, Anti-inflammatory[9] |

| Jatrorrhizine | C20H20NO4+ | Antimicrobial, Anti-inflammatory[2][9] |

| Phellodendrine | C20H24NO4+ | Anti-inflammatory, Anticancer, Immunomodulatory[10][11] |

Diagram 1: Chemical Structures of Major Alkaloids

Caption: Chemical structures of the primary limonoids found in Phellodendron chinense bark.

Phenolic Compounds and Flavonoids: The Antioxidant Defenders

Phellodendron chinense bark also contains a variety of phenolic compounds and flavonoids, which are well-known for their potent antioxidant properties. [12]These compounds contribute to the overall therapeutic effect by neutralizing harmful free radicals and reducing oxidative stress, a key factor in many chronic diseases. Notable phenolic compounds include ferulic acid and vanillin. Quercetin is a significant flavonoid found in the bark, known for its anti-inflammatory and antioxidant activities. [1]

Methodologies for Extraction and Analysis: A Practical Guide

To harness the therapeutic potential of Phellodendron chinense, robust and efficient methods for the extraction and quantification of its bioactive constituents are essential.

Extraction of Bioactive Compounds: A Step-by-Step Protocol

Ultrasonic-assisted extraction (UAE) is a highly effective method for extracting alkaloids and other bioactive compounds from P. chinense bark due to its efficiency and reduced extraction time compared to conventional methods. [13] Protocol: Ultrasonic-Assisted Extraction of Alkaloids

-

Sample Preparation: Grind the dried Phellodendron chinense bark into a coarse powder (approximately 40-60 mesh). This increases the surface area for efficient solvent penetration.

-

Solvent Selection: Prepare a solution of 70-80% ethanol or methanol in water. The addition of a small amount of acid (e.g., 0.1% HCl) can enhance the solubility of alkaloids. The choice of an aqueous organic solvent is crucial as it effectively solubilizes the target alkaloids while minimizing the extraction of unwanted lipophilic compounds.

-

Extraction Parameters:

-

Solvent-to-Solid Ratio: Use a ratio of 20:1 (mL of solvent to g of bark powder). This ensures complete immersion of the plant material and provides a sufficient volume for efficient extraction.

-

Ultrasonic Treatment: Place the mixture in an ultrasonic bath or use a probe sonicator. Apply ultrasonic waves at a frequency of 40-60 kHz for 30-45 minutes at a controlled temperature of 50-60°C. [13]The cavitation effect produced by ultrasound disrupts the plant cell walls, facilitating the release of intracellular components into the solvent.

-

-

Filtration and Concentration: After extraction, filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant debris. The resulting filtrate can be concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Diagram 3: Workflow for Ultrasonic-Assisted Extraction

Caption: A schematic workflow of the ultrasonic-assisted extraction process.

Quantification by High-Performance Liquid Chromatography (HPLC): A Validated Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for the simultaneous quantification of multiple bioactive compounds in complex plant extracts. [14][15] Protocol: HPLC-PDA for Simultaneous Quantification of Alkaloids and Limonoids

-

Standard and Sample Preparation:

-

Standard Solutions: Prepare stock solutions of reference standards (berberine, palmatine, jatrorrhizine, phellodendrine, obacunone) in methanol at a concentration of 1 mg/mL. Prepare a series of working standard solutions by serial dilution for calibration curves.

-

Sample Solution: Accurately weigh the dried extract and dissolve it in methanol to a final concentration of approximately 1-5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used. [14]The C18 stationary phase provides excellent separation for these moderately polar to nonpolar compounds.

-

Mobile Phase: A gradient elution is typically employed for optimal separation of multiple components.

-

Solvent A: 0.1% Phosphoric acid or 0.1% Formic acid in water. The acidic modifier improves peak shape and resolution of the alkaloids.

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the more nonpolar compounds. A representative gradient could be: 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-30 min, 60-10% B.

-

Flow Rate: 1.0 mL/min. [14][15] * Injection Volume: 10-20 µL.

-

Detection Wavelength: Monitor at 345 nm for the simultaneous detection of berberine, palmatine, and jatrorrhizine, and at 210 nm for obacunone. [14][15]The PDA detector allows for the simultaneous monitoring of multiple wavelengths, which is ideal for analyzing compounds with different absorption maxima.

-

-

Data Analysis: Identify and quantify the target compounds by comparing their retention times and UV spectra with those of the reference standards. Construct calibration curves by plotting the peak area against the concentration of the standards to determine the concentration of each analyte in the sample.

Table 3: Representative HPLC-PDA Parameters for Analysis

| Parameter | Condition | Rationale |

| Column | C18 (4.6 x 250 mm, 5 µm) | Provides good separation for a wide range of polarities. [14] |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Gradient elution allows for the separation of compounds with different polarities. Acid improves peak shape. [14][15] |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. [14][15] |

| Detection | PDA at 345 nm (Alkaloids) & 210 nm (Limonoids) | Allows for selective and sensitive detection of different compound classes. [14][15] |

| Column Temp. | 25-30 °C | Ensures reproducible retention times. |

Conclusion and Future Directions

The bark of Phellodendron chinense is a rich repository of bioactive compounds with significant therapeutic potential. The alkaloids, limonoids, and phenolic compounds within this botanical have demonstrated a wide range of pharmacological activities, making them attractive candidates for drug discovery and development. The methodologies outlined in this guide provide a solid foundation for the extraction, isolation, and quantification of these valuable constituents.

Future research should focus on further elucidating the synergistic effects of these compounds, as the therapeutic efficacy of the whole bark extract may be greater than the sum of its individual components. Advanced analytical techniques such as LC-MS/MS can be employed for a more comprehensive profiling of the metabolome of P. chinense. [16][17]Furthermore, in-depth mechanistic studies are crucial to fully understand the molecular targets and signaling pathways through which these bioactive compounds exert their effects. Continued exploration of this remarkable medicinal plant holds the promise of yielding novel therapeutic agents for a variety of human ailments.

References

-

Shaikh, J. R., Patil, M., & Das, S. (2022). Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review. Frontiers in Pharmacology, 13, 861937. [Link]

-

Hielscher Ultrasonics. (n.d.). Alkaloid Extraction using a Probe-Ultrasonicator. Retrieved from [Link]

-

Nolasco-González, Y., et al. (2022). Extraction of Alkaloids Using Ultrasound from Pulp and By-Products of Soursop Fruit (Annona muricata L.). Molecules, 27(3), 834. [Link]

-

Singh, S. K., et al. (2023). Biological Importance of Phellodendrine in Traditional and Modern Medicines: An Update on Therapeutic Potential in Medicine. Current Pharmaceutical Design, 29(15), 1156-1167. [Link]

-

Cai, W., et al. (2018). Ultrasound-assisted extraction of bioactive alkaloids from Phellodendri amurensis cortex using deep eutectic solvent aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 159, 336-344. [Link]

-

Sun, H., et al. (2015). HPLC chromatograms. (a). Phellodendron chinensis bark. (b)... ResearchGate. [Link]

-

Li, X., et al. (2023). Quantitative and Differential Analysis between Bupleurum chinense DC. and Bupleurum scorzonerifolium Willd. Using HPLC-MS and GC-MS Coupled with Multivariate Statistical Analysis. Molecules, 28(15), 5707. [Link]

-

Guo, J., et al. (2017). High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri). Saudi Pharmaceutical Journal, 25(6), 845-851. [Link]

-

Balážová, Z., et al. (2022). Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis. Plants, 11(10), 1344. [Link]

-

Chen, J., et al. (2014). Simultaneous determination of berberine, palmatine and jatrorrhizine by liquid chromatography-tandem mass spectrometry in rat plasma and its application in a pharmacokinetic study after oral administration of coptis-evodia herb couple. Journal of Chromatography B, 961, 56-63. [Link]

-

Xian, Y. F., et al. (2019). Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review. Evidence-Based Complementary and Alternative Medicine, 2019, 9357901. [Link]

-

Erhan, S. E., et al. (2023). Chemical composition and anti-inflammatory effect of Phellodendron amurense Rupr. stem bark extract. Farmacia, 71(5), 896-905. [Link]

-

Wang, Y., et al. (2022). Anti-Inflammatory Activation of Phellodendri Chinensis Cortex is Mediated by Berberine Erythrocytes Self-Assembly Targeted Delivery System. Journal of Inflammation Research, 15, 6931-6946. [Link]

-

Zhang, Y., et al. (2024). Obacunone, a Promising Phytochemical Triterpenoid: Research Progress on Its Pharmacological Activity and Mechanism. Molecules, 29(8), 1791. [Link]

-

Zhang, Q., et al. (2010). [Simultaneous determination of jatrorrhizine, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC]. Zhongguo Zhong Yao Za Zhi, 35(16), 2061-2064. [Link]

-

Zhang, Q., et al. (2010). Simultaneous determination of jatrorrhizine, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC. ResearchGate. [Link]

-

Li, Y., et al. (2023). Study on Chemical Constituents from Phellodendron chinense. Medicinal Plant, 14(2), 5-7. [Link]

-

Leu, Y. L., et al. (2006). Constituents from the Leaves of Phellodendron amurense and Their Antioxidant Activity. Journal of Natural Products, 69(11), 1644-1647. [Link]

-

Li, Z., et al. (2022). Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs. Evidence-Based Complementary and Alternative Medicine, 2022, 9891325. [Link]

-

Kim, H. J., et al. (2017). Phytochemical Quantification and the In Vitro Acetylcholinesterase Inhibitory Activity of Phellodendron chinense and Its Components. Molecules, 22(6), 925. [Link]

-

Li, Y., et al. (2022). Mechanism of Phellodendron and Anemarrhena Drug Pair on the Treatment of Liver Cancer Based on Network Pharmacology and Bioinformatics. Frontiers in Pharmacology, 13, 861213. [Link]

-

Erhan, S. E., et al. (2023). Chemical composition and anti-inflammatory effect of Phellodendron amurense Rupr. stem bark extract. ResearchGate. [Link]

-

Petropoulos, S. A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7481. [Link]

-

Zhang, Y., et al. (2024). Induction of Tetraploids in Phellodendron amurense Rupr. and Its Effects on Morphology and Alkaloid Content. International Journal of Molecular Sciences, 25(18), 10077. [Link]

-

Jo, Y. H., et al. (2021). Development and Validation of a HPLC–PDA Method for the Simultaneous Determination of Berberine, Palmatine, Geniposide, and Paeoniflorin in Haedoksamul-tang. Molecules, 26(11), 3326. [Link]

-

Sun, H., et al. (2015). Chemical discrimination of cortex Phellodendri amurensis and cortex Phellodendri chinensis by multivariate analysis approach. Pharmacognosy Magazine, 11(42), 385-392. [Link]

-

Buhlmann, C., & Ross, G. (2009). Quantitation of the alkaloids berberine, palmatine and jatrorrhizine in Mahonia stem by capillary electrophoresis. Agilent Technologies. [Link]

-

Hu, Y., et al. (2022). Utilizing network pharmacology and experimental validation to investigate the underlying mechanism of phellodendrine on inflammation. Journal of Inflammation Research, 15, 5451-5465. [Link]

Sources

- 1. hielscher.com [hielscher.com]

- 2. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanism of Phellodendron and Anemarrhena Drug Pair on the Treatment of Liver Cancer Based on Network Pharmacology and Bioinformatics [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemical Quantification and the In Vitro Acetylcholinesterase Inhibitory Activity of Phellodendron chinense and Its Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Activation of Phellodendri Chinensis Cortex is Mediated by Berberine Erythrocytes Self-Assembly Targeted Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Utilizing network pharmacology and experimental validation to investigate the underlying mechanism of phellodendrine on inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Simultaneous determination of jatrorrhizine, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Comparative Chemotaxonomy and Biosynthetic Trajectory: Phellochin vs. Limonin

Classification, Structural Mechanistics, and Pharmacological Divergence in Triterpenoid Scaffolds [1]

Executive Summary

This technical guide provides a rigorous comparative analysis of Phellochin and Limonin , two distinct triterpenoid architectures found within the Rutaceae family (specifically Phellodendron spp.). While often co-occurring in phytochemical extracts, they represent different evolutionary stages of secondary metabolism.[1] this compound is a tirucallane-type triterpenoid (C31), representing a structurally intact biosynthetic intermediate. In contrast, Limonin is a limonoid (tetranortriterpenoid, C26), representing a highly oxidized, degraded end-product.[1] This guide elucidates their structural classification, biosynthetic causality, and the experimental implications of their physicochemical differences for drug discovery.[1]

Part 1: Structural Classification & Chemical Identity

The fundamental distinction between this compound and Limonin lies in their carbon skeleton integrity and oxidation state. This is not merely a taxonomical difference but a determinant of their solubility, bioavailability, and target engagement.[1]

This compound: The Tirucallane Scaffold

This compound is a tetracyclic triterpenoid retaining the full carbon count typical of squalene cyclization products (plus methylation), specifically classified as a tirucallane derivative.[2]

-

Chemical Formula: C

H -

Skeleton: Tirucallane (20S, 24R/S configuration).

-

Key Structural Features:

-

Intact Side Chain: Unlike limonoids, this compound retains a long, flexible octyl side chain at C-17.[1]

-

C-25 Methoxy Group: A distinctive feature of this compound is the presence of a methoxy moiety at C-25 and hydroxyls at C-24/C-25, contributing to its specific polarity profile.[1]

-

Lack of Furan Ring: It lacks the furan moiety characteristic of limonoids.

-

Limonin: The Tetranortriterpenoid (Limonoid)

Limonin represents a "degraded" triterpenoid where the side chain has been oxidatively cleaved, losing four carbon atoms (hence "tetra-nor").

-

Chemical Formula: C

H -

Skeleton: 4,4,8-trimethyl-17-furanylsteroid (Limonoid).[1]

-

Key Structural Features:

-

Furan Ring: A 3-substituted furan ring at C-17 (critical for biological activity, particularly phase II enzyme induction).

-

Double Lactone: Contains an A-ring lactone and a D-ring lactone (monolactone in the open form, dilactone in the active neutral form).

-

Epoxide/Furan: High degree of oxygenation (8 oxygen atoms) compared to this compound (4 oxygen atoms).

-

Comparative Data Matrix[6]

| Feature | This compound | Limonin |

| Class | Tirucallane Triterpenoid | Limonoid (Tetranortriterpenoid) |

| Carbon Count | C31 (Methylated Triterpene) | C26 (Degraded Triterpene) |

| Molecular Weight | ~488.75 Da | ~470.52 Da |

| C-17 Substituent | Flexible aliphatic side chain | Furan ring (rigid) |

| Oxygenation | Low (Hydroxyls, Methoxy) | High (Lactones, Epoxides, Furan) |

| Lipophilicity (LogP) | High (> 5.[1]5) | Moderate (~2.0 - 3.0) |

| Solubility | Non-polar solvents (CHCl | Polar aprotic (DMSO), Alcohols |

| Biosynthetic Role | Precursor / Intermediate | End-product / Metabolite |

Part 2: Biosynthetic Causality & Pathway Logic

To understand the relationship between these molecules, one must view them through the lens of the Triterpenoid Biosynthetic Pathway . This compound is structurally proximal to the precursor Tirucallol, whereas Limonin requires extensive oxidative modification and skeletal rearrangement.[1]

The Oxidative Trajectory

-

Cyclization: Squalene (C30) cyclizes to 2,3-oxidosqualene, then to the Tirucallane/Euphane skeleton. This compound is a direct derivative of this stage, retaining the C8-C10-C17 side chain.

-

Side Chain Degradation (The "Nor" Step): In the formation of Limonin, the C-17 side chain undergoes oxidative cleavage, removing 4 carbons.

-

Furan Formation: The remaining side chain carbons cyclize to form the furan ring.

-

Ring Expansion: The carbocyclic A-ring is expanded and oxidized to form the A-ring lactone (characteristic of the Limonin group).

Biosynthetic Pathway Diagram (Graphviz)

Caption: Biosynthetic divergence showing this compound as a side-chain intact tirucallane versus Limonin as a side-chain degraded tetranortriterpenoid.[1][5]

Part 3: Experimental Protocols & Identification

For researchers isolating these compounds from Phellodendron amurense or P. chinense, distinguishing them requires specific extraction and spectroscopic strategies.[1]

Differential Extraction Protocol

Due to the significant difference in lipophilicity (LogP), a fractional extraction workflow is the most efficient separation method.

Step 1: Crude Extraction

-

Solvent: 95% Ethanol (reflux, 3x 2h).

-

Rationale: Extracts both glycosides and aglycones of triterpenoids.

Step 2: Liquid-Liquid Partitioning (The Separation Step)

-

Phase 1 (Hexane): Partition the EtOH residue (suspended in water) with n-Hexane.

-

Phase 2 (Chloroform/DCM): Partition the aqueous layer with Chloroform.

NMR Diagnostic Markers

When analyzing fractions, specific NMR signals confirm the classification.[1]

| Signal Type | This compound (Tirucallane) | Limonin (Limonoid) |

| Absent | Present: | |

| 7-8 Methyl singlets (0.7 - 1.6 ppm) | 4 Methyl singlets (Reduced count due to degradation) | |

| Single Ketone (~215 ppm) | Two Lactones (~170 ppm) + Ketone | |

| Side Chain | Signals for C-24, C-25 methoxy (~50 ppm) | Absent (Side chain converted to furan) |

Part 4: Pharmacological Implications[8]

The structural differences dictate the biological mechanism of action (MoA).

Limonin: The "Michael Acceptor"

-

Mechanism: The furan ring and the A-ring enone/lactone system in Limonin can act as Michael acceptors. This allows covalent modification of cysteine residues on proteins, such as Keap1 , leading to Nrf2 activation .[1]

-

Result: Potent induction of Phase II detoxifying enzymes (GST, NQO1), conferring anti-carcinogenic and anti-inflammatory properties.[1]

-

MDR Reversal: Limonin modulates P-glycoprotein (P-gp) efflux pumps, reversing multidrug resistance in cancer cells.

This compound: Membrane Interaction

-

Mechanism: Lacking the electrophilic furan/lactone system, this compound does not exhibit the same Nrf2-inducing potency. Its activity is likely driven by membrane perturbation due to its high lipophilicity and similarity to sterols.

-

Activity: Reported antifungal and weak cytotoxic effects. It acts by disrupting fungal cell wall integrity or interfering with sterol biosynthesis (ergosterol mimicry).

-

Cytotoxicity: Generally shows lower cytotoxicity (higher IC

) compared to the highly oxygenated limonoids like Limonin or Obacunone.

References

-

PhytoBank. (2015). Showing this compound (PHY0102584).[5][Link]

-

PubChem. (n.d.).[3] this compound | C31H52O4.[5][6] National Library of Medicine. [Link]

-

K. Kawaguchi et al. (1988).[2] Triterpenoids from the Fruits of Phellodendron chinense SCHNEID.[2][4] Journal of Agricultural and Biological Chemistry. [Link]

-

Min, B. S., et al. (2007).[1] Isolation of limonoids and alkaloids from Phellodendron amurense and their multidrug resistance (MDR) reversal activity.[7] Archives of Pharmacal Research. [Link]

-

RSC Publishing. (2024). Comprehensive review of plant-derived triterpenoid types, structures and cytotoxicity. Royal Society of Chemistry. [Link]

Sources

- 1. Evaluation of the Effect and Mechanism of Sanhuang Ointment on MRSA Infection in the Skin and Soft Tissue via Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triterpenoids from the Fruits of Phellodendron chinense SCHNEID. : : The Stereostructure of Niloticin [jstage.jst.go.jp]

- 3. This compound | C31H52O4 | CID 14021541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jipb.net [jipb.net]

- 5. PhytoBank: Showing this compound (PHY0102584) [phytobank.ca]

- 6. biosynth.com [biosynth.com]

- 7. Isolation of limonoids and alkaloids from Phellodendron amurense and their multidrug resistance (MDR) reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Potential of Phellochin (C₃₁H₅₂O₄): An In-Depth Technical Guide

[1][2]

Executive Summary

Phellochin (CAS: 115334-04-8) is a bioactive triterpenoid isolated primarily from the fruits of Phellodendron chinense and Toona ciliata.[1][2][3] Unlike the well-characterized alkaloids (e.g., berberine) found in Phellodendron species, this compound represents a distinct lipophilic chemotype—a tirucallane-type triterpenoid—with emerging potential in metabolic regulation, oncology, and anti-inflammatory signaling.[2]

This guide synthesizes current physicochemical data, predictive network pharmacology, and isolation methodologies to provide a roadmap for researchers investigating this compound as a lead compound.[2]

Part 1: Chemical Architecture & Physicochemical Profile[1][2]

Structural Identity

This compound is a tetracyclic triterpenoid sharing the dammarane/tirucallane skeleton. Its lipophilic core allows for high membrane permeability, though it challenges aqueous solubility.[2]

-

IUPAC Name: 14-(4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl)-2,6,6,11,15-pentamethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-9-en-5-one.[1][2]

-

Key Functional Groups:

Physicochemical Properties (In Silico Consensus)

| Property | Value | Implication for Drug Development |

| LogP | ~5.7 – 6.35 | Highly lipophilic; excellent BBB penetration potential but requires lipid-based formulation (e.g., liposomes).[1][2] |

| Water Solubility | ~0.002 g/L | Poor.[1][2] Solubilization requires DMSO or ethanol for in vitro assays.[2] |

| H-Bond Donors | 2 | Good membrane permeability profile.[1][2] |

| H-Bond Acceptors | 4 | Sufficient for target engagement without compromising permeability.[1][2] |

| Lipinski Rule | Deviation | Fails LogP > 5 rule; typical for natural product triterpenoids which often function as "molecular glues" or nuclear receptor ligands despite rule violations.[1][2] |

Part 2: Pharmacodynamics & Mechanism of Action

Current research, heavily driven by systems biology and network pharmacology, positions this compound as a multi-target modulator.[2] Unlike "magic bullet" drugs, this compound appears to act as a pleiotropic regulator.[2]

Primary Therapeutic Targets

Network pharmacology analyses of Cortex Phellodendri formulations have consistently identified this compound as a high-degree active ingredient interacting with the following core targets:

-

ESR2 (Estrogen Receptor Beta):

-

Mechanism:[6][7] this compound acts as a phytoestrogen-like ligand.[1][2] Docking studies suggest the triterpenoid scaffold mimics the steroid backbone of estradiol, binding to the hydrophobic pocket of ESR2.

-

Therapeutic Relevance: Modulation of ESR2 is critical in hormone-dependent cancers and maintaining metabolic homeostasis in T2DM.[1][2]

-

-

NF-κB Signaling Axis (IKBKB/MAP3K7):

-

Ferroptosis Regulation (TP53/HIF1A):

Visualization: The this compound Signaling Network

The following diagram illustrates the hierarchical modulation of this compound from molecular targets to phenotypic outcomes.

Caption: Mechanistic flow of this compound illustrating its dual-role as a nuclear receptor modulator (ESR2) and kinase inhibitor (IKBKB), leading to pleiotropic therapeutic effects.[1][2]

Part 3: Experimental Protocols for Validation

As this compound is often a minor constituent, researchers must validate its specific activity separate from the crude extract.

Protocol A: Isolation & Purification from Phellodendron chinense

Objective: Obtain high-purity (>95%) this compound for bioassays.

-

Extraction:

-

Macerate air-dried fruits of P. chinense (1 kg) in 95% Ethanol (5 L) for 72 hours at room temperature.

-

Concentrate in vacuo to yield crude extract.[2]

-

-

Partitioning:

-

Chromatography:

-

Subject the lipophilic fraction to Silica Gel Column Chromatography.

-

Elution Gradient: Petroleum Ether : Acetone (starting 100:1 to 1:1).[2]

-

This compound typically elutes in mid-polarity fractions (check TLC, visualize with 10% H₂SO₄/EtOH + heating; look for purple/red spots typical of triterpenes).[2]

-

-

Recrystallization:

-

Purify active fractions via recrystallization in Methanol to obtain colorless needles.[2]

-

Validation: Confirm structure via ¹H-NMR (look for 5 tertiary methyl singlets) and HR-MS (m/z 488.38).

-

Protocol B: Molecular Docking (In Silico Validation)

Objective: Predict binding affinity to ESR2 or IKBKB before wet-lab expense.[1][2]

-

Ligand Preparation:

-

Receptor Preparation:

-

Grid Generation:

-

Docking (AutoDock Vina):

Part 4: Future Research Directions & Challenges

The Solubility Bottleneck

This compound's calculated water solubility (0.002 g/L) is a significant hurdle for bioavailability.[2]

-

Recommendation: Development of Self-Emulsifying Drug Delivery Systems (SEDDS) or PLGA nanoparticles is recommended for in vivo efficacy studies.[1][2] Simple suspension in CMC-Na may result in erratic absorption.[1][2]

From Network to Wet-Lab

While network pharmacology links this compound to RA and Diabetes, direct Western Blot validation of p-IKBKB and p-NF-κB p65 levels in this compound-treated macrophages (RAW 264.[1][2]7) is the critical "Go/No-Go" experiment required to elevate this compound from a database hit to a viable drug candidate.[1][2]

References

-

Isolation & Structure

-

Network Pharmacology (Diabetes)

-

Network Pharmacology (Rheumatoid Arthritis)

-

Cytotoxicity & Source

-

Chemical Data

Sources

- 1. PhytoBank: Showing this compound (PHY0102584) [phytobank.ca]

- 2. This compound | C31H52O4 | CID 14021541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Toonamicrocarpavarin, a new tirucallane-type triterpenoid from Toona Ciliata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfachemic.com [alfachemic.com]

- 5. medkoo.com [medkoo.com]

- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 7. Antimicrobial properties of an oxidizer produced by Burkholderia cenocepacia P525 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jipb.net [jipb.net]

- 9. Loading... [tmrjournals.com]

- 10. discovery.researcher.life [discovery.researcher.life]

Phellochin: An Examination of its Antifeedant Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antifeedants

The search for naturally derived compounds that can deter insect pests from feeding on crops is a cornerstone of sustainable agriculture and integrated pest management. These compounds, known as antifeedants, offer a promising alternative to conventional insecticides by disrupting insect behavior rather than causing outright toxicity, which can lead to a more targeted and ecologically sound approach to pest control. The plant kingdom is a rich reservoir of such bioactive molecules. This guide delves into the scientific evidence surrounding phellochin, a natural product isolated from medicinal plants, to address a critical question for researchers in the field: Is this compound an antifeedant compound?

Core Directive: Evaluating this compound's Bioactivity

This technical guide provides a comprehensive analysis of the current scientific literature to determine the standing of this compound as a potential antifeedant. By examining direct experimental evidence, the bioactivity of its natural sources, and the properties of its chemical class, we aim to offer a clear and evidence-based perspective for professionals engaged in the discovery and development of novel pest control agents.

This compound: A Triterpenoid from Phellodendron and Chisocheton Species

This compound is a triterpenoid that has been identified in at least two plant species: Phellodendron chinense and Chisocheton cumingianus[1][2][3]. The genus Phellodendron, commonly known as cork tree, is a source of various bioactive compounds, and its extracts have been a subject of interest for their potential pharmacological and agrochemical applications[4][5]. Notably, the oil from the related Amur cork tree (Phellodendron amurense) is known to possess insecticidal properties[4][5].

Chemical Profile of this compound:

| Property | Value | Source |

| Molecular Formula | C31H52O4 | [1] |

| Molecular Weight | 488.8 g/mol | [3] |

| Chemical Class | Triterpenoid | [3] |

| Natural Sources | Phellodendron chinense, Chisocheton cumingianus | [1][2][3] |

Direct Assessment of Antifeedant Activity: The Decisive Evidence

A pivotal study by Su et al. (1990) directly investigated the antifeedant properties of compounds isolated from the fruit of Phellodendron chinense against the subterranean termite, Reticulitermes speratus. This research is critical to understanding this compound's potential in pest management.

The study isolated several compounds from the fruit extracts and tested their ability to deter feeding. While the extracts themselves showed antifeedant activity, leading to the isolation of active constituents, the results for this compound were unequivocal. The research team identified N-methylflindersine and melianone as the active antifeeding constituents. Conversely, their findings explicitly state that This compound, along with niloticin and friedelin, exhibited no antifeedant activity in their bioassays against Reticulitermes speratus[3][5].

This direct experimental evidence from a peer-reviewed study provides a clear answer to the core question of this guide. Based on the available scientific literature, this compound is not considered an antifeedant compound, at least against the insect species tested.

Contextualizing the Findings: Antifeedant Activity in the Phellodendron Genus

While this compound itself appears to be inactive as an antifeedant, it is crucial for researchers to understand that the genus from which it is isolated, Phellodendron, is indeed a source of potent antifeedant compounds. A study on Phellodendron amurense bark extract demonstrated strong antifeedant activity against Reticulitermes speratus[6]. The active compounds were identified as:

-

Obacunone and Kihadanin A: These are limonoids, a class of highly oxygenated triterpenoids known for their bitter taste and insect antifeedant properties[6].

-

Berberine chloride and Palmatine iodide: These are isoquinoline alkaloids, another class of bioactive plant metabolites[6].

This highlights a key principle in natural product chemistry: the bioactivity of a plant extract is often due to a specific subset of its constituent compounds. The presence of a compound in a bioactive plant does not inherently mean that the compound itself is responsible for the observed activity.

The workflow for the isolation and identification of antifeedant compounds from Phellodendron amurense is illustrated below.

Caption: Isolation of antifeedant compounds from Phellodendron amurense.

The Broader Class: Triterpenoids as Antifeedants

This compound's classification as a triterpenoid places it in a chemical family that is well-represented among insect antifeedants. The limonoids, such as obacunone mentioned earlier, are a prominent subgroup of triterpenoids with well-documented antifeedant activity. This further underscores the importance of empirical testing for each specific compound, as structural nuances within the same chemical class can lead to vastly different biological activities.

Conclusion and Future Directions

Based on direct experimental evidence, This compound is not an antifeedant compound against the tested insect species. While it is found in the Phellodendron genus, which does produce other potent antifeedants like obacunone, kihadanin A, berberine, and palmatine, this compound itself was found to be inactive.

For researchers and drug development professionals, this has several implications:

-

Focus on Known Actives: Efforts to develop natural antifeedants from Phellodendron species should concentrate on the known active compounds rather than this compound.

-

The Importance of Bioassay-Guided Fractionation: This case highlights the necessity of bioassay-guided fractionation to identify the true active constituents of a plant extract, rather than making assumptions based on the presence of certain chemical classes.

-

Potential for Other Bioactivities: The lack of antifeedant activity does not preclude this compound from having other valuable biological properties. Further research could explore its potential in other therapeutic or agrochemical applications.

This in-depth guide, by synthesizing the available scientific literature, provides a definitive answer to the question of this compound's antifeedant properties and offers a scientifically grounded direction for future research and development in the field of natural pest management.

References

-

Kawaguchi, H., Kim, M., Ishida, M., Ahn, Y. J., Yamamoto, T., Yamaoka, R., ... & Takahashi, S. (1989). Several Antifeedants from Phellodendron amurense against Reticulitermes speratus. Agricultural and Biological Chemistry, 53(10), 2635-2640. [Link]

-

Wikipedia contributors. (2023, December 28). Phellodendron amurense. In Wikipedia, The Free Encyclopedia. Retrieved February 3, 2026, from [Link]

-

WebMD. (n.d.). Phellodendron: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved February 3, 2026, from [Link]

-

UL Prospector. (n.d.). Phellodendron Amurense Bark Extract. Retrieved February 3, 2026, from [Link]

- Su, R. H., Kim, M., Yamamoto, T., & Takahashi, S. (1990). Antifeeding constituents of Phellodendron chinense fruit against Reticulitermes speratus. Journal of Pesticide Science, 15(4), 567-572.

-

PubMed. (2021). Safety studies of Nexrutine, bark extract of Phellodendron amurense through repeated oral exposure to rats for 28 days. Retrieved February 3, 2026, from [Link]

-

PMC. (2019). Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review. Retrieved February 3, 2026, from [Link]

-

PMC. (2022). Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved February 3, 2026, from [Link]

-

Wikipedia contributors. (2023, October 15). Chisocheton cumingianus. In Wikipedia, The Free Encyclopedia. Retrieved February 3, 2026, from [Link]

-

Stuartxchange. (n.d.). Balukanag, Chisocheton cumingianus. Retrieved February 3, 2026, from [Link]

Sources

- 1. This compound | C31H52O4 | CID 14021541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chisocheton cumingianus - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS:115334-04-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

Molecular weight and exact mass of Phellochin

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Phellochin

Introduction

This compound is a naturally occurring triterpenoid isolated from the bark of Phellodendron chinense, a plant with a history in traditional medicine.[1] As researchers and drug development professionals delve into the vast library of natural products for novel therapeutic agents, the precise and accurate characterization of each compound is a foundational requirement. The elemental composition and mass of a molecule are its most fundamental chemical properties, providing the basis for its identification, quantification, and synthesis.

This technical guide serves as a comprehensive resource on the molecular weight and exact mass of this compound. Moving beyond a simple recitation of values, this document, written from the perspective of a Senior Application Scientist, elucidates the critical distinction between these two mass-related concepts, explains the causality behind their experimental determination, and details their practical applications in a research and development setting. For professionals in pharmacology, medicinal chemistry, and natural product analysis, a thorough understanding of these parameters is not merely academic—it is essential for ensuring data integrity, experimental reproducibility, and the ultimate success of a research endeavor.

Section 1: Fundamental Concepts: Molecular Weight vs. Exact Mass

In the field of chemical analysis, the terms "molecular weight" and "exact mass" are often used, but they describe two distinct and critically different physical properties of a molecule. Understanding this difference is paramount, especially when bridging the gap between bulk sample handling and high-precision analytical techniques like mass spectrometry.

Molecular Weight (Average Molecular Mass)

Molecular Weight refers to the weighted average mass of a molecule based on the natural abundance of the isotopes of its constituent elements.[2] For example, carbon exists predominantly as ¹²C, but also as ¹³C (about 1.1% abundance). The atomic weight listed on the periodic table (approx. 12.011 amu) is this weighted average. Consequently, the molecular weight of a compound is calculated using these average atomic weights for all atoms in its molecular formula.[3]

Causality: This value is indispensable for macroscopic applications. When a scientist weighs a sample of this compound on a laboratory balance, they are handling a vast population of molecules containing a statistical distribution of natural isotopes. Therefore, for stoichiometric calculations—such as preparing a 10 mM solution for a cell-based assay or running a chemical reaction—the average molecular weight is the correct value to use as it reflects the mass of a mole of the substance (molar mass).[3]

Exact Mass (Monoisotopic Mass)

Exact Mass is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element.[2] For this compound (C₃₁H₅₂O₄), this calculation would use the mass of ¹²C (12.000000 Da), ¹H (1.007825 Da), and ¹⁶O (15.994915 Da). This provides a single, precise theoretical value for a molecule containing only these specific isotopes.

Causality: This value has no practical use for weighing bulk samples but is the cornerstone of high-resolution mass spectrometry (HRMS). An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, possesses sufficient resolving power to distinguish between molecules with very small mass differences. It measures the mass-to-charge ratio of individual ions. The most intense signal in the isotopic cluster for a molecule will correspond to the species containing the most abundant isotopes. Therefore, matching the experimentally measured mass to the theoretical exact mass with high accuracy (typically within 5 parts-per-million, ppm) provides unambiguous confirmation of a molecule's elemental formula.[3]

Caption: Conceptual workflow from molecular formula to distinct mass properties and their applications.

Section 2: Physicochemical and Mass Data for this compound

The fundamental physicochemical properties of this compound, derived from authoritative chemical databases, are summarized below. These values are critical for any researcher working with this compound.

| Property | Value | Source |

| Chemical Formula | C₃₁H₅₂O₄ | PubChem[4], PhytoBank[5], ChemFaces[1] |

| Average Molecular Weight | 488.753 g/mol | PhytoBank[5] |

| Monoisotopic (Exact) Mass | 488.38656014 Da | PubChem[4] |

| IUPAC Name | 14-(4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl)-2,6,6,11,15-pentamethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-9-en-5-one | PhytoBank[5] |

| Chemical Class | Triterpenoid | PhytoBank[5], ChemFaces[1] |

| Natural Source | Barks of Phellodendron chinense | ChemFaces[1] |

Section 3: Experimental Protocol for Exact Mass Determination

To ensure the trustworthiness and validity of compound identification, a robust experimental protocol is required. The determination of this compound's exact mass is typically achieved via High-Resolution Mass Spectrometry (HRMS).

Workflow: this compound Identification via LC-HRMS

This protocol outlines a self-validating system for confirming the elemental formula of this compound from a purified sample or a complex plant extract.

Objective: To measure the mass-to-charge ratio (m/z) of the ionized this compound molecule with high precision and accuracy, and to compare this experimental value with the theoretical exact mass of its elemental formula, C₃₁H₅₂O₄.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the purified this compound standard or dried plant extract.

-

Dissolve the sample in 1 mL of a suitable solvent mixture (e.g., 1:1 Methanol:Acetonitrile) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~1-5 µg/mL in the mobile phase solvent for direct infusion, or for injection into a Liquid Chromatography (LC) system.

-

Causality: The choice of a volatile organic solvent ensures compatibility with the ESI source and promotes efficient desolvation and ionization. The low concentration prevents detector saturation and ion suppression effects.

-

-

Instrumentation & Ionization:

-

Utilize a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Causality: ESI is a "soft" ionization technique ideal for moderately polar and thermally fragile molecules like this compound, minimizing in-source fragmentation. Positive mode is chosen to detect the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺, which are common for molecules with oxygen atoms that can readily accept a proton or coordinate with a sodium ion.

-

-

Data Acquisition:

-

Mass Analyzer: Set to acquire data over a mass range that includes the target m/z (e.g., 100-1000 m/z).

-

Resolution: Set to a high value (e.g., >25,000 FWHM) to ensure separation of isobaric interferences.

-

Internal Calibration: Introduce a known calibration standard continuously during the analysis or use a lock mass to ensure high mass accuracy.

-

Causality: High resolution is non-negotiable for exact mass measurement. An internal calibrant corrects for any minor drift in the instrument's mass calibration during the experiment, ensuring the sub-ppm mass accuracy required for formula confirmation.

-

-

Data Analysis & Validation:

-

Extract the ion chromatogram for the theoretical m/z of the expected this compound adducts.

-

[M+H]⁺ = 488.38656 (exact mass) + 1.00728 (mass of H⁺) = 489.39384

-

[M+Na]⁺ = 488.38656 (exact mass) + 22.98977 (mass of Na⁺) = 511.37633

-

-

From the corresponding mass spectrum, determine the measured m/z of the most intense peak.

-

Calculate the mass error in parts-per-million (ppm): Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10⁶

-

Validation: A mass error of < 5 ppm is considered strong evidence for the confirmation of the assigned elemental formula.

-

Caption: Experimental workflow for the determination of this compound's exact mass using LC-HRMS.

Conclusion

For the triterpenoid this compound, the molecular weight (488.753 g/mol ) and the exact mass (488.38656014 Da) are two distinct, indispensable values that serve different but complementary purposes. The molecular weight governs the macroscopic world of stoichiometry and solution preparation, forming the basis of quantitative biological and chemical assays. In contrast, the exact mass is a high-precision parameter essential for the microscopic world of mass spectrometry, providing the definitive evidence required for absolute identification and formula confirmation. For researchers and drug development professionals, mastering the application of both values is fundamental to maintaining scientific rigor and advancing the exploration of natural products like this compound.

References

-

PhytoBank. (2015). This compound (PHY0102584). PhytoBank Database. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Exact Molecular Mass versus Molecular Weight. University of Colorado Boulder. [Link]

-

Quora. (2020). What is the difference between exact mass and molecular weight?. Quora. [Link]

-

Reddit. (2012). Chemistry: What's the difference between Molar Mass and Exact Mass of a molecule?. Reddit. [Link]

Sources

Methodological & Application

Application Note & Protocol: Isolating Bioactive Alkaloids from Phellodendron chinense

For: Researchers, scientists, and drug development professionals.

Introduction: Understanding the Target Molecules in Phellodendron chinense

Phellodendron chinense, commonly known as Huang Bai or corktree, is a plant whose bark has been a cornerstone of traditional Chinese medicine for centuries.[1][2] Its therapeutic effects, which include anti-inflammatory, antimicrobial, and anti-cancer properties, are largely attributed to a rich profile of isoquinoline alkaloids.[3][4][5] The most prominent of these are berberine, phellodendrine, palmatine, and jatrorrhizine.[6][7]

This guide provides a comprehensive protocol for the isolation of these bioactive alkaloids. It is important to clarify a potential point of confusion regarding the compound "phellochin." While this compound has been isolated from P. chinense, it is chemically classified as a triterpenoid (C₃₁H₅₂O₄), not an alkaloid.[8][9][10] Triterpenoids are structurally and chemically distinct from alkaloids, possessing a neutral, non-basic character.

The isolation strategy for basic alkaloids is fundamentally different from that for neutral triterpenoids. This protocol will therefore focus on a robust, field-proven methodology for isolating the pharmacologically significant alkaloid fraction from P. chinense bark, a method that inherently separates these target molecules from constituents like this compound.

The Principle of Alkaloid Isolation: Leveraging Chemical Basicity

The defining feature of alkaloids is the presence of a basic nitrogen atom within their structure. This property is the cornerstone of their isolation from a complex plant matrix. In their natural state within the plant, alkaloids typically exist as salts, formed with organic acids like citric or tartaric acid, making them water-soluble.[11]

The isolation strategy, known as acid-base extraction , exploits the reversible conversion between the water-soluble salt form and the organic-soluble free base form.

-

Step 1 (Acidification): The initial plant extract is acidified. This ensures all alkaloids are protonated (R₃N → R₃NH⁺), converting them into their salt form, which preferentially dissolves in the aqueous phase. Neutral compounds, such as lipids, chlorophyll, and triterpenoids (like this compound), remain uncharged and can be removed with an immiscible organic solvent.

-

Step 2 (Basification): The purified aqueous layer is then made alkaline (e.g., with ammonia). This deprotonates the alkaloid salts (R₃NH⁺ → R₃N), converting them back into their free base form. As free bases, they are now significantly less soluble in water and can be efficiently extracted into a fresh, immiscible organic solvent.[12][13]

This two-step liquid-liquid partitioning is a powerful purification technique that yields a crude extract highly enriched in alkaloids.

Visualized Workflow for Alkaloid Isolation

The following diagrams illustrate the overall isolation workflow and the specific chemistry of the acid-base partitioning step.

Caption: Overall workflow from raw plant material to pure alkaloid.

Caption: The logic of Acid-Base Partitioning for selective alkaloid purification.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale isolation and purification of the primary alkaloids from P. chinense.

Materials and Reagents

-

Plant Material: Dried bark of Phellodendron chinense, ground to a fine powder (40-60 mesh).

-

Solvents (HPLC or Analytical Grade): Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Chloroform (CHCl₃).

-

Acids/Bases: Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄), Ammonium Hydroxide (NH₄OH).

-

Chromatography: Silica gel (200-300 mesh), TLC plates (silica gel 60 F₂₅₄).

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

Step-by-Step Methodology

Part A: Initial Extraction

-

Maceration & Ultrasonication: Weigh 500 g of powdered P. chinense bark and place it into a 5 L flask.

-

Add 2.5 L of methanol acidified with 1% HCl. The acidic condition aids in extracting the alkaloids in their salt form.[11]

-

Seal the flask and place it in an ultrasonic bath. Sonicate at 40°C for 60 minutes. Studies have shown that ultrasonic extraction is more efficient than simple maceration or soxhlet extraction, yielding higher amounts of key alkaloids like phellodendrine and berberine.[6][14]

-

Filter the mixture through cheesecloth followed by Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh acidified methanol to ensure exhaustive extraction.

-

Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain a viscous crude extract.

Part B: Acid-Base Partitioning

-

Acid Dissolution: Redissolve the crude extract (approx. 50-60 g) in 500 mL of 2% H₂SO₄ aqueous solution. Stir until fully dissolved.

-

Neutral Wash: Transfer the acidic solution to a 1 L separatory funnel. Extract three times with 300 mL portions of ethyl acetate to remove neutral compounds.

-

Causality: At this acidic pH, alkaloids are protonated and remain in the aqueous layer, while neutral triterpenoids (this compound), fats, and chlorophyll partition into the ethyl acetate layer.[12]

-

-

Collect the aqueous layer and discard the organic (ethyl acetate) layers.

-

Basification: Cool the aqueous layer in an ice bath and slowly add concentrated NH₄OH dropwise with constant stirring until the pH reaches 9-10. A precipitate (the free base alkaloids) may form.

-

Free Base Extraction: Immediately extract the basified solution three times with 400 mL portions of dichloromethane (or chloroform).[15]

-

Causality: The basic pH deprotonates the alkaloids, making them nonpolar and thus soluble in the DCM layer.

-

-

Combine the organic (DCM) layers. Dry over anhydrous Na₂SO₄ for 30 minutes, then filter.

-

Evaporate the solvent under reduced pressure to yield the Crude Alkaloid Fraction .

Part C: Chromatographic Separation

-

Column Preparation: Prepare a silica gel column (e.g., 5 cm diameter x 60 cm length) packed using a slurry method with chloroform.

-

Sample Loading: Adsorb the Crude Alkaloid Fraction (approx. 5-10 g) onto a small amount of silica gel (2-3x the sample weight) and load it carefully onto the top of the prepared column.

-

Elution: Elute the column using a step gradient of Chloroform:Methanol.

-

Start with 100% Chloroform.

-

Gradually increase the polarity by adding Methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v). A small amount of NH₄OH (0.1%) can be added to the mobile phase to reduce peak tailing of the basic alkaloids.

-

-

Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor the separation using TLC. A typical TLC mobile phase is Chloroform:Methanol:Ammonia (15:4:1). Visualize spots under UV light (254 nm and 365 nm).

-

Pool fractions containing the same compound based on their TLC profiles.

Part D: Final Purification

-

Recrystallization: For major alkaloids that are semi-pure after column chromatography, dissolve the pooled fractions in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, then refrigerate to induce crystallization. Collect the crystals by filtration.

-

Preparative HPLC: For minor alkaloids or for achieving >98% purity, preparative HPLC is the method of choice. A C18 column with a mobile phase of acetonitrile and water (containing an additive like formic acid or TFA) is typically used.

Data Summary & Quality Control

Expected Yields of Major Alkaloids

The efficiency of extraction can vary based on the method and plant material source. The following table summarizes representative yields found in the literature.

| Alkaloid | Extraction Method | Typical Yield (mg/g of dry bark) | Source |

| Phellodendrine | Hydrochloric acid/methanol-ultrasonic | 24.41 | [6][14] |

| Berberine | Hydrochloric acid/methanol-ultrasonic | 16.59 - 103.12 | [6][14] |

| Palmatine | Hydrochloric acid/methanol-ultrasonic | 1.25 | [6][14] |

Analytical Validation

The identity and purity of the isolated compounds must be confirmed using standard analytical techniques.

| Technique | Purpose | Typical Conditions & Observations |

| HPLC | Purity assessment and quantification | Column: C18 (e.g., 4.6 x 250 mm, 5 µm). Mobile Phase: Acetonitrile:Water gradient with 0.1% phosphoric acid. Detection: UV at ~270 nm and ~345 nm. Purity is determined by peak area percentage. |

| Mass Spectrometry (MS) | Molecular Weight Determination | ESI-MS in positive ion mode will show the [M]⁺ ion for quaternary alkaloids or [M+H]⁺ for tertiary alkaloids, confirming the molecular weight. |

| NMR (¹H, ¹³C) | Structural Elucidation | ¹H and ¹³C NMR spectra in a solvent like DMSO-d₆ or CDCl₃ provide the definitive structural fingerprint of the molecule, confirming its identity by comparison with literature data. |

References

-

Cai, W. et al. (2017). High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri). Saudi Journal of Biological Sciences, 24(7), 1319–1325. Available at: [Link]

- Google Patents. (Date not available). Process for extracting berberine from phellodendron based on enzyme method.

-

Anonymous. (Date not available). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

- Google Patents. (Date not available). Method for extracting and separating phellodendrine from phellodendron amurense.

-

Duke University. (Date not available). Content Background: How Do Active Compounds Get Out of the Plants? – PEP. Available at: [Link]

-

ResearchGate. (2017). Which is the best method for the extraction of alkaloids from medicinal plant specially from leaves? what are best solvents for the extraction? Available at: [Link]

-

Yu, Y. et al. (2023). Study on Chemical Constituents from Phellodendron chinense. Medicinal Plant, 14(2), 5-7. Available at: [Link]

- Google Patents. (Date not available). Process for the extraction and purification of alkaloids.

-

ResearchGate. (2017). High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri). Available at: [Link]

-

Xian, Y. et al. (2019). Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

-

WebMD. (Date not available). Phellodendron: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Xtend-Life. (Date not available). Benefits and Uses of Phellodendron Chinense Extract. Available at: [Link]

-

PhytoBank. (2015). Showing this compound (PHY0102584). Available at: [Link]

-

Wikipedia. (Date not available). Phellodendron amurense. Available at: [Link]

-

Parvu, M. et al. (2022). Pharmacological Potential of Three Berberine-Containing Plant Extracts Obtained from Berberis vulgaris L., Mahonia aquifolium (Pursh) Nutt., and Phellodendron amurense Rupr. Antioxidants, 11(5), 986. Available at: [Link]

-

Hľasna, M. et al. (2022). Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis. Plants, 11(10), 1361. Available at: [Link]

-

Huang, M. et al. (2011). Comparison on the anti-inflammatory effect of Cortex Phellodendri Chinensis and Cortex Phellodendri Amurensis in 12-O-tetradecanoyl-phorbol-13-acetate-induced ear edema in mice. Journal of Ethnopharmacology, 137(3), 1357-63. Available at: [Link]

-

ResearchGate. (2002). Chemical and Biological Differentiation of Cortex Phellodendri Chinensis and Cortex Phellodendri Amurensis. Available at: [Link]

Sources

- 1. xtendlife.com [xtendlife.com]

- 2. Comparison on the anti-inflammatory effect of Cortex Phellodendri Chinensis and Cortex Phellodendri Amurensis in 12-O-tetradecanoyl-phorbol-13-acetate-induced ear edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phellodendron amurense - Wikipedia [en.wikipedia.org]

- 5. Pharmacological Potential of Three Berberine-Containing Plant Extracts Obtained from Berberis vulgaris L., Mahonia aquifolium (Pursh) Nutt., and Phellodendron amurense Rupr [mdpi.com]

- 6. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. This compound | C31H52O4 | CID 14021541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PhytoBank: Showing this compound (PHY0102584) [phytobank.ca]

- 10. This compound | CAS:115334-04-8 | Manufacturer ChemFaces [chemfaces.com]

- 11. jocpr.com [jocpr.com]

- 12. Content Background: How Do Active Compounds Get Out of the Plants? – PEP [sites.duke.edu]

- 13. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Topic: A Systematic Approach to High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of Phellochin

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phellochin is a bioactive triterpenoid with potential pharmacological significance, necessitating a robust and reliable analytical method for its accurate quantification in various research and development settings. This application note presents a comprehensive, systematic guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for this compound. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale—the causality—behind each experimental choice, grounding the protocol in fundamental chromatographic principles and regulatory expectations. We will navigate from the initial assessment of this compound's physicochemical properties to the establishment of a fully validated method that adheres to the stringent standards set forth by the International Council for Harmonisation (ICH). The protocols herein are designed to be self-validating, ensuring scientific integrity and trustworthiness for professionals in drug discovery and quality control.

Part 1: Foundational Strategy - Understanding the Analyte

The cornerstone of any successful analytical method is a deep understanding of the target analyte. The physicochemical properties of this compound are not merely data points; they are directives that guide our entire chromatographic strategy.

This compound is a complex triterpenoid with the chemical formula C₃₁H₅₂O₄ and a molecular weight of approximately 488.75 g/mol [1][2]. Its structure is characterized by a multi-ring, steroid-like framework and a high degree of non-polarity.[2][3] This is quantitatively confirmed by its high predicted logP value (a measure of lipophilicity) of approximately 5.7 to 6.4, and its very poor predicted aqueous solubility of 0.002 g/L.[3]

Causality Link: A high logP value is a definitive indicator that the analyte is hydrophobic. In liquid chromatography, this dictates the use of a separation mode where the stationary phase is nonpolar and the mobile phase is polar. Therefore, Reversed-Phase HPLC (RP-HPLC) is the unequivocal choice.[4][5] The most common RP-HPLC stationary phase, octadecylsilane (C18), is an ideal starting point due to its strong hydrophobic retention capabilities.[4]

Furthermore, the this compound structure contains a cyclic ketone and a carbon-carbon double bond, which act as chromophores—moieties that absorb ultraviolet light.[2][6] This inherent property makes UV-Visible (UV-Vis) spectroscopy a suitable and accessible detection method.[7] The molecule is predicted to be essentially neutral within the typical operating pH range of silica-based columns (pH 3-8), simplifying mobile phase preparation as pH control is not critical for managing retention.[3][4]

| Property | Value | Implication for HPLC Method Development |

| Molecular Formula | C₃₁H₅₂O₄[1][2] | Provides molecular weight for concentration calculations. |

| Molecular Weight | ~488.75 g/mol [1][2] | Essential for preparing standards of known concentration. |

| Predicted logP | 5.74 - 6.35[3] | High hydrophobicity. Mandates Reversed-Phase (RP) chromatography. |

| Predicted Solubility | Poor in water; Soluble in DMSO, Acetone, Ethyl Acetate[3][8][9] | Guides the choice of solvent for stock standard preparation. |

| Key Structural Groups | Ketone, C=C double bond[2] | Presence of chromophores enables UV detection. |

| Predicted pKa | Essentially neutral[3] | Retention is expected to be independent of mobile phase pH. |

Part 2: The Method Development Workflow - A Risk-Based Approach

Modern analytical method development, as outlined in the ICH Q14 guideline, follows a systematic, risk-based lifecycle.[10][11][12][13] This approach ensures the final method is not only functional but also robust and well-understood. The process begins with defining the method's goals via an Analytical Target Profile (ATP).

The Analytical Target Profile (ATP): Before any experiment is conducted, we must define what the method needs to achieve. The ATP is a prospective summary of the performance requirements for the analytical procedure.[11][13][14]

ATP for this compound Assay:

-

Analyte: this compound

-

Matrix: Purified substance, in-process samples

-

Technique: RP-HPLC with UV Detection

-

Method Intent: To accurately and precisely quantify this compound.

-

Performance Characteristics:

-

Specificity: The method must be able to resolve this compound from process impurities and degradation products.

-

Accuracy: Recovery should be between 98.0% and 102.0%.

-

Precision: Relative Standard Deviation (RSD) must be ≤ 2.0%.

-

Linearity: Correlation coefficient (r²) must be ≥ 0.999 over the specified range.

-

Range: 50% to 150% of the target analytical concentration.

-

The overall workflow is a logical progression from this initial goal-setting to the final validated method.

Sources

- 1. medkoo.com [medkoo.com]

- 2. This compound | C31H52O4 | CID 14021541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PhytoBank: Showing this compound (PHY0102584) [phytobank.ca]

- 4. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 7. pharmtech.com [pharmtech.com]

- 8. This compound | CAS:115334-04-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. This compound | CAS:115334-04-8 | Manufacturer ChemFaces [chemfaces.com]

- 10. agilent.com [agilent.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. fda.gov [fda.gov]

- 13. database.ich.org [database.ich.org]

- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

Application Note: High-Integrity Preparation of Phellochin Stock Solutions for Cell Culture

Executive Summary

Phellochin (CAS 115334-04-8) is a bioactive tirucallane-type triterpenoid isolated primarily from Phellodendron chinense and Ailanthus altissima. It exhibits significant pharmacological potential, including antifungal, anti-inflammatory, and cytotoxic activities against various cancer cell lines (e.g., HepG2, Hep3B) via modulation of NF-κB and MAPK signaling pathways.

This guide provides a rigorous, standardized protocol for the preparation, storage, and application of this compound stock solutions. Unlike generic small-molecule protocols, this workflow addresses the specific lipophilic nature of triterpenoids, ensuring solubility maintenance and preventing precipitation shock during aqueous dilution—a common source of experimental variability in potency assays.

Physicochemical Profile & Solubility Logic

Understanding the chemical nature of this compound is prerequisite to successful solubilization. As a triterpenoid with a pentacyclic skeleton, it is highly lipophilic (hydrophobic). While it contains hydroxyl and methoxy moieties that add minor polarity, it remains practically insoluble in water.

| Property | Data | Critical Implication |

| Chemical Name | This compound | -- |

| CAS Number | 115334-04-8 | Verification Standard |

| Molecular Weight | 488.7 g/mol | Calculation Basis |

| Formula | C₃₁H₅₂O₄ | -- |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Preferred for biological stocks (up to 20 mM) |

| Secondary Solvent | Ethanol | Possible, but higher volatility affects concentration accuracy |

| Aqueous Solubility | Negligible | DO NOT dissolve directly in media/buffer |

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM this compound stock solution in DMSO.

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

This compound (Solid powder, >98% purity).

-

Sterile DMSO (Cell culture grade, anhydrous).

-

Analytical Balance (Precision 0.01 mg).

-

Amber glass vials (Borosilicate, screw cap with PTFE liner).

-

Vortex mixer.

Step-by-Step Methodology

Step 1: Mass Calculation & Weighing

To minimize waste of this high-value compound, weigh a small, precise amount.

Expert Insight: Triterpenoids can be electrostatic. Use an antistatic gun or weigh onto weighing paper rather than directly into the vial if static is observed.

Step 2: Solubilization (The "Wetting" Phase)

-

Transfer the 4.89 mg of this compound into a sterile amber glass vial .

-

Why Amber? Triterpenoids can undergo photo-oxidation over time.

-

Why Glass? DMSO can leach plasticizers from standard polypropylene tubes, introducing artifacts into bioassays.

-

-

Add 1000 µL (1 mL) of sterile DMSO.

-